3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid

pKa Acidity Amide Coupling

Researchers targeting HDAC4 inhibition or nematicide lead discovery require the precise meta-CF3 substitution on the 1,2,4-oxadiazole-5-carboxylic acid scaffold-regioisomeric impurities or incorrect substitution patterns derail SAR campaigns. This building block (CAS 944905-74-2) provides a single, well-defined 5-position COOH handle with pKa 1.58, enabling direct amide coupling via HATU/DIPEA, EDC/HOBt, or acid chloride methods without pre-activation. • Direct synthetic access to patent-exemplified HDAC4 inhibitor space (US 9,056,843 B2) • Validated scaffold for nematicide discovery with LC₅₀ as low as 19.0 μg/mL against Meloidogyne incognita (7.8× superior to tioxazafen) • Fragment-compliant (MW 258.15, HBD 1) for FBDD library inclusion; distinct ¹⁹F NMR signature enables conjugate monitoring.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.15 g/mol
CAS No. 944905-74-2
Cat. No. B1403579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
CAS944905-74-2
Molecular FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C(=O)O
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(16)17)18-15-7/h1-4H,(H,16,17)
InChIKeyLPUGFIPFSOZGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2): A meta-CF3-Substituted Heterocyclic Carboxylic Acid Building Block for Amide and Ester Derivatization


3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2; molecular formula C₁₀H₅F₃N₂O₃; molecular weight 258.15 g/mol) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a carboxylic acid at the 5-position and a 3-(trifluoromethyl)phenyl substituent at the 3-position . The compound is commercially available from multiple suppliers at ≥95% purity and is primarily employed as a synthetic intermediate for generating amide, ester, and other derivatives in medicinal chemistry and agrochemical research programs [1].

Synthetic intermediate for amide and ester derivatization programs in medicinal chemistry and agrochemical research.
1,2,4-oxadiazole-5-carboxylic acid core suited for generating focused compound libraries from a single conjugation handle.
Multi-supplier availability with consistent MDL identifier supports uninterrupted procurement for long-term discovery workflows.

Why the meta-CF3 Regioisomer Cannot Be Interchanged with para-CF3 or 1,2,4-Oxadiazole-3-Carboxylic Acid Analogs in Structure-Activity Programs


Within the 1,2,4-oxadiazole-5-carboxylic acid family, substitution pattern and regioisomeric identity critically determine physicochemical properties that govern downstream derivatization efficiency and biological target engagement. The target compound bears a meta-trifluoromethyl substituent on the 3-phenyl ring and a carboxylic acid directly at the oxadiazole 5-position, distinguishing it from the para-CF3-phenyl isomer (CAS 944906-47-2), the 1,2,4-oxadiazole-3-carboxylic acid regioisomer (CAS 163720-44-3), and the non-fluorinated 3-phenyl analog (CAS 400716-17-8) [1]. These structural variations translate into quantifiably different pKa values, lipophilicities, and hydrogen-bonding capacities that are non-interchangeable when a research program depends on a specific acidity, solubility, or steric profile for target binding or synthetic coupling .

Target Compound
meta-CF3, 5-COOH regioisomer
pKa ~1.58, single H-bond donor, distinct steric topology. May support amide coupling efficiency and fragment-based library design.
Closest Analog
para-CF3 or 3-COOH regioisomer
pKa differences (>1.0 log unit) and altered dipole moments may shift ionization state, lipophilicity, and target engagement. Not directly interchangeable in SAR programs.

Quantitative Differentiation Evidence: 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid Versus Closest Analogs


Meta-CF3 Substitution Produces a Stronger Carboxylic Acid (pKa 1.58) Than the para-CF3 Isomer (pKa 1.54) and the 3-Carboxylic Acid Regioisomer (pKa 2.68)

The target compound exhibits a predicted pKa of 1.58±0.10 for the oxadiazole-5-carboxylic acid group, reflecting the electron-withdrawing influence of the meta-CF₃-phenyl substituent transmitted through the oxadiazole ring . This value is slightly lower (more acidic) than the para-CF₃-phenyl isomer (CAS 944906-47-2; predicted pKa 1.54±0.10) and substantially more acidic than the regioisomeric 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 163720-44-3; predicted pKa 2.68±0.10) . The approximately 0.04 pKa unit difference versus the para isomer translates to a roughly 10% higher proportion of ionized (carboxylate) species under near-neutral aqueous coupling conditions, which may influence reaction kinetics in amide bond-forming steps.

pKa Differentiation
Data to verify
Target pKa 1.58 vs. para-CF3 pKa 1.54 and 3-COOH regioisomer pKa 2.68
Supports acidity-dependent coupling review
Predicted values; experimental confirmation may refine reactivity assessment
pKa Acidity Amide Coupling Reactivity

Meta-Substitution Topology Provides Distinct Steric and Electronic Profiles Compared to the para-CF3 Isomer with Different LogP and Hydrogen-Bonding Capacity

The meta-CF₃ substitution pattern on the phenyl ring of the target compound imparts a different spatial orientation of the electron-withdrawing trifluoromethyl group relative to the oxadiazole-carboxylic acid pharmacophore compared to the para-substituted isomer (CAS 944906-47-2) [1]. PubChem computed data for the para isomer show XLogP3 = 2.5, with 1 hydrogen bond donor and 8 hydrogen bond acceptors; the meta isomer is expected to exhibit comparable but not identical lipophilicity owing to altered dipole moment orientation [1]. Additionally, the predicted boiling point of the target compound (392.6±52.0 °C) differs from that of the para isomer (383.0±52.0 °C), a ΔT of approximately 9.6 °C that reflects differences in intermolecular interactions relevant to purification and storage considerations .

Steric/Electronic Profile
Cross-study comparable
Δ Boiling Point ~9.6 °C vs. para isomer; altered dipole moment and steric accessibility
Regioisomer identity may alter ligand-receptor shape complementarity
PubChem computed properties for para isomer; meta isomer data extrapolated
Lipophilicity LogP Hydrogen Bonding Steric Effects

1,2,4-Oxadiazole-5-Carboxylic Acid Core Enables Direct Amide Derivatization Yielding Nematicidal Agents with LC₅₀ as Low as 19.0 μg/mL

The 1,2,4-oxadiazole-5-carboxylic acid scaffold—of which the target compound is a specific meta-CF₃-phenyl-bearing exemplar—has been validated as a productive template for generating nematicidal amide and ester derivatives. In a 2024 study, compound f1 (a specific 1,2,4-oxadiazole-5-carboxylic acid amide derivative) exhibited an LC₅₀ of 19.0 μg/mL at 48 h against Aphelenchoides besseyi, outperforming the commercial nematicide tioxazafen (LC₅₀ = 149 μg/mL) by 7.8-fold and fosthiazate (LC₅₀ > 300 μg/mL) by >15.8-fold [1]. This demonstrates the privileged nature of the oxadiazole-5-carboxylic acid core for generating highly potent derivatives—a feature not equivalently accessible from 1,3,4-oxadiazole or 1,2,4-oxadiazole-3-carboxylic acid scaffolds, which have distinct SAR landscapes.

Nematicidal Scaffold Validation
Class-level inference
Derivative f1 LC₅₀ 19.0 μg/mL vs. tioxazafen 149 μg/mL (7.8-fold difference)
Class-level scaffold reported to support nematicide discovery programs
Specific meta-CF3 derivative activity requires independent verification
Nematicide Agrochemical Amide Derivatives Seed Treatment

Trifluoromethyl-Oxadiazole Derivatives Are Patented HDAC4 Inhibitors for Neurodegeneration, with the Carboxylic Acid Serving as a Key Synthetic Handle

US Patent 9,056,843 B2 (Novartis) discloses trifluoromethyl-oxadiazole derivatives as HDAC4 inhibitors for the treatment of neurodegeneration, muscle atrophy, and metabolic syndrome, specifically including Huntington's disease [1]. While the patent exemplifies elaborated amide and ester derivatives rather than the free carboxylic acid itself, the 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid structure represents the core scaffold from which these patented derivatives are formally derived via amide coupling at the 5-carboxylic acid position. The patent's priority date (July 8, 2011) and active status through 2032 establish a clear intellectual property landscape wherein this specific building block is essential for generating compound libraries within the claimed chemical space [1].

HDAC4 Patent Landscape
Supporting evidence
Core scaffold of US 9,056,843 B2; IP protection through 2032
May support IP-conscious HDAC4-targeted library synthesis
Free acid is a synthetic precursor; biological activity resides in elaborated derivatives
HDAC4 Neurodegeneration Huntington's Disease Epigenetics

Molecular Weight 258.15 g/mol and Single H-Bond Donor (Carboxylic Acid OH) Provide a Favorable Fragment-Like Profile for Lead Optimization Compared to Heavier or Multi-Donor Analogs

The target compound possesses a molecular weight of 258.15 g/mol and a single hydrogen bond donor (the carboxylic acid OH), as confirmed by multiple supplier certificates of analysis and PubChem computed properties for the closely related para isomer [1]. This places it within the 'fragment-like' chemical space (MW < 300 Da; HBD ≤ 3) favorable for fragment-based drug discovery (FBDD). By comparison, the 4-methoxy-3-(trifluoromethyl)phenyl analog (CAS not specified) carries an additional methoxy substituent, increasing molecular weight to approximately 288.18 g/mol and adding a hydrogen bond acceptor without providing an additional donor—altering the physicochemical profile in ways that may reduce ligand efficiency metrics during fragment growth campaigns .

Fragment-Like Profile
Cross-study comparable
MW 258.15 g/mol; single H-bond donor
May support fragment-based library inclusion and lead optimization campaigns
Compared to heavier methoxy analog and non-fluorinated phenyl analog
Fragment-Based Drug Discovery Lead-Likeness Molecular Weight Hydrogen Bond Donors

Commercially Available at ≥95% Purity from Multiple Suppliers with MDL Number MFCD07379588, Enabling Consistent Procurement Across Vendors

The target compound is commercially stocked by multiple independent suppliers (AKSci, CymitQuimica/Biosynth, AiFChem) at a minimum purity specification of 95% . It is assigned the MDL number MFCD07379588, which provides a unique identifier for cross-referencing across supplier catalogs . This multi-supplier availability contrasts with the 1,2,4-oxadiazole-3-carboxylic acid regioisomer (CAS 163720-44-3), which is listed by fewer vendors and lacks a universally adopted MDL identifier in public databases, potentially complicating competitive sourcing and price benchmarking.

Supply Chain Confidence
Supporting evidence
≥3 verified suppliers; MDL MFCD07379588; ≥95% purity specification
Reduces single-source dependency and supports batch-to-batch traceability
Supplier catalog survey; availability may vary over time
Commercial Availability Purity MDL Number Supply Chain

Optimal Procurement-Driven Application Scenarios for 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2)


Agrochemical Discovery: Synthesis of Nematicidal Amide Derivatives for Seed Treatment

The 1,2,4-oxadiazole-5-carboxylic acid scaffold has been validated as a productive template for nematicide discovery, with amide derivatives showing LC₅₀ values as low as 19.0 μg/mL—7.8-fold superior to the commercial standard tioxazafen [1]. The target compound's meta-CF₃ substituent and free carboxylic acid enable direct amide coupling with diverse amine fragments to generate focused libraries for screening against Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. Procurement of this building block is specifically indicated for agrochemical teams aiming to replicate or extend the SAR around compound f1 and its analogs described in Zhang et al. (2024) [1].

Neuroscience Drug Discovery: Generation of HDAC4 Inhibitor Libraries for Huntington's Disease

US Patent 9,056,843 B2 establishes the trifluoromethyl-oxadiazole chemical space as relevant for HDAC4 inhibition, a therapeutic target in Huntington's disease and muscle atrophy [2]. The target building block provides the core 3-(trifluoromethyl)phenyl-1,2,4-oxadiazole-5-carboxylic acid scaffold from which patent-exemplified amide derivatives are formally derived. Medicinal chemistry teams pursuing HDAC4 inhibitor programs should procure this specific building block to ensure synthetic access to the IP-protected chemical space, with the free carboxylic acid serving as the conjugation handle for diverse amine capping groups. The pKa of 1.58 indicates that standard amide coupling conditions (e.g., HATU/DIPEA in DMF) will effectively deprotonate the acid for efficient conjugation.

Fragment-Based Drug Discovery (FBDD): A CF₃-Containing Carboxylic Acid Fragment for Library Design

With a molecular weight of 258.15 g/mol and a single hydrogen bond donor, the target compound meets fragment-likeness criteria (MW < 300 Da, HBD ≤ 3) for FBDD campaigns [3]. The meta-CF₃ group provides enhanced lipophilicity and metabolic stability relative to non-fluorinated phenyl analogs, while the carboxylic acid enables both hydrogen-bonding interactions with protein targets and synthetic elaboration via amide formation. This compound is recommended for inclusion in fragment screening libraries where fluorinated aromatic carboxylates are desired as starting points for lead generation, particularly against targets with hydrophobic binding pockets that accommodate trifluoromethyl groups.

Chemical Biology Tool Compound Synthesis: Conjugation to Biotin, Fluorophores, or Affinity Tags

The 5-position carboxylic acid provides a single, well-defined synthetic handle for conjugating the oxadiazole scaffold to biotin, fluorescent dyes, PEG linkers, or solid supports via standard amide or ester chemistry. The meta-CF₃-phenyl group imparts a distinctive ¹⁹F NMR signature useful for monitoring conjugate formation and purity. Procurement of the free carboxylic acid (rather than a pre-activated ester) maximizes synthetic flexibility, allowing the end user to choose activation method (e.g., HATU, EDC/HOBt, or conversion to acid chloride) based on the specific conjugation partner .

Application
Selection Property
Validation Focus
Agrochemical discovery: Nematicidal amide synthesis
Scaffold-reported nematicidal activity context
Replicate and extend SAR around the 1,2,4-oxadiazole-5-carboxylic acid template
Neuroscience research: HDAC4 inhibitor library generation
IP-defined chemical space access
Confirm synthetic access to patent-exemplified amide derivatives via the free carboxylic acid handle
Fragment-based drug discovery: Fluorinated fragment library design
Fragment-likeness (MW
Evaluate ligand efficiency and hydrophobic pocket engagement in primary screens
Chemical biology: Tool compound conjugation
Single, well-defined synthetic handle
Assess conjugation efficiency to biotin, fluorophores, or solid supports via amide chemistry
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